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Compound of Interest

Compound Name: 5-Bromo-4-chloroisophthalic acid
CAS No.: 191227-53-9
Cat. No.: B3249108
Get Quote
. J

Executive Summary & Core Directive

Objective: To provide a rigorous, data-driven comparison of chloro- and bromo-substituted
isophthalic acids (IPAs), focusing on structural parameters, supramolecular behaviors, and
physicochemical properties. This guide is designed for researchers in crystal engineering,
metal-organic framework (MOF) synthesis, and medicinal chemistry who require precise
isostere selection strategies.

Editorial Note: Unlike standard catalog listings, this guide emphasizes the causality between
atomic-level halogen substitution and macroscopic material performance. We analyze why a
simple ClI

Br swap alters solubility, melting points, and crystal packing, providing actionable protocols for
experimental validation.

Structural & Electronic Parameters

The substitution of a hydrogen atom on the isophthalic acid core with a halogen (Cl or Br)
introduces significant steric and electronic perturbations. These changes drive the differences
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in self-assembly and reactivity.

Atomic and Molecular Dimensions

The primary differentiator is the size and bond length of the halogen substituent. Bromine,
being larger and more polarizable, introduces greater steric strain and stronger dispersion
interactions than chlorine.
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Parameter

Chloro-Substituent
(-CI)

Bromo-Substituent
(-Br)

Impact on IPA
Scaffold

Van der Waals Radius

1.75 A

1.85 A

Br creates larger
exclusion zones,
potentially twisting
carboxyl groups out of
planarity to relieve
steric strain.

C—X Bond Length

~1.72 A

~1.87-1.90 A

Longer C-Br bonds
extend the molecular
footprint, affecting

pore size in MOFs.

Electronegativity

(Pauling)

3.16

2.96

Cl exerts a stronger
inductive ($ -1 $)
effect, theoretically
increasing acidity
more than Br, though
position (4- vs 5-) is

critical.

Polarizability (

)

2.18 A3

3.05 As

Br derivatives exhibit
stronger London
dispersion forces,
often leading to higher
melting points and

lower solubility.

-Hole Magnitude

Moderate

High

Critical: Bris a
superior halogen bond
donor, enabling
directional $ \text{C-
Br} \cdots \text{O/N} $
interactions absent in

Cl analogs.

Isomer-Specific Physicochemical Data
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The position of the halogen relative to the carboxylic acid groups (positions 1,3) dictates the

symmetry and packing efficiency.

CAS No.[1][2] Melting Point pKa Solubility
Compound . )
[31[4]1[5] (°C) (Predicted) Profile
. Soluble in
. . MeOH, EtOH;
Chloroisophthalic =~ 2157-39-3 278 — 280 °C ~3.16 ]
) Insoluble in
acid
water.
: Lower solubility
] ) than Cl-analog;
Bromoisophthalic  23351-91-9 276 — 287 °C ~3.14 )
_ requires hot
acid
polar solvents.
High melting
4- point due to
Chloroisophthalic  2845-85-4 293 - 294 °C ~2.90 efficient packing;
acid reduced
symmetry.
Highest thermal
4- stability in the
Bromoisophthalic  6939-93-1 296 — 302 °C ~2.95 series; strong

acid

intermolecular

interactions.

Key Insight: The 4-substituted isomers consistently exhibit higher melting points than the 5-

substituted isomers. This is attributed to the "ortho-effect” where the halogen at position 4 locks

the adjacent carboxyl group (position 3) into a specific conformation via intramolecular

interactions or steric gearing, reducing conformational entropy in the solid state.
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Supramolecular Assembly & Crystal Engineering

Understanding the non-covalent landscape is essential for designing co-crystals or MOFs.

Hydrogen vs. Halogen Bonding

» Hydrogen Bonding (HB): Both CI- and Br-IPAs form the classic $ R_272(8) $ carboxylic acid
dimers. However, the hierarchy of secondary interactions differs.

e Halogen Bonding (XB):

o Chloro-derivatives: Cl is a weak XB donor. Crystal packing is dominated by weak $
\text{C-H} \cdots \text{CI} $ and $ \pi \cdots \pi $ stacking. The Cl atom often acts passively
to fill space.

o Bromo-derivatives: Br is a strong XB donor due to a pronounced positive electrostatic
potential cap (

-hole). 5-Bromoisophthalic acid frequently forms structure-directing $ \text{C-Br} \cdots
\text{O} $ (carbonyl) contacts, which can compete with or reinforce standard hydrogen
bonding networks.

Diagram: Supramolecular Decision Logic

The following diagram illustrates how to select between CI- and Br-IPAs based on the desired
supramolecular outcome.
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Figure 1: Decision logic for selecting halogenated isophthalic acid linkers in crystal engineering.

Experimental Protocols

To ensure reproducibility and high purity, specific protocols for purification and solubility testing
are required. The Br-derivatives often require more aggressive solvation conditions.

Protocol A: Differential Recrystallization (Purification)

Purpose: To obtain single crystals suitable for X-ray diffraction (XRD) and remove isomeric
impurities.

Reagents:
e Crude 5-Chloroisophthalic acid (5-CI-IPA) or 5-Bromoisophthalic acid (5-Br-IPA).
e Solvents: Methanol (MeOH), Ethanol (EtOH), Water (Milli-Q), Glacial Acetic Acid.
Workflow:
 Dissolution:

o For 5-CI-IPA: Suspend 1.0 g in 20 mL MeOH. Heat to reflux (65°C) until clear.

o For 5-Br-IPA: Suspend 1.0 g in 25 mL MeOH/THF (1:1) or Glacial Acetic Acid. The lower
solubility of the bromo-derivative requires a more polar/protic environment or higher
temperatures (reflux at 80-90°C if using acetic acid).

o Filtration: Filter the hot solution through a 0.45 um PTFE syringe filter to remove insoluble
particulates (dust/seeds).

o Crystallization:

o Slow Evaporation: Allow the filtrate to stand at room temperature (RT) in a semi-covered
vial.

o Anti-solvent Addition: For faster results, add warm water dropwise to the hot alcoholic
solution until slight turbidity persists, then cool slowly to 4°C.
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e Harvesting: Collect crystals via vacuum filtration. Wash with cold water. Dry in a vacuum
oven at 60°C for 4 hours.

Validation Point:
¢ 5-CI-IPA: Should appear as white needles/plates. MP: 278-280°C.

e 5-Br-IPA: Should appear as colorless blocks/prisms. MP: ~276-285°C. Note: If MP is
<270°C, recrystallize again from Acetic Acid.

Protocol B: Comparative Solubility Screening (Self-
Validating)

Purpose: To empirically determine the "solubility gap" between Cl and Br analogs for process
scale-up.

» Preparation: Weigh 50 mg of each acid into separate HPLC vials.

Solvent Addition: Add 1.0 mL of solvent (e.g., MeOH, Acetone, DMF) to each.

Equilibration: Sonicate for 20 minutes at 25°C.

Observation:

o Clear Solution: Soluble.

o Suspension: Insoluble/Saturated.

Quantification (Optional): Filter supernatant, dilute, and analyze via UV-Vis ($ \lambda_{max}
$ ~280-290 nm).

o Expectation: 5-CI-IPA concentration > 5-Br-IPA concentration in MeOH.

Applications in Drug Discovery & Materials
Bioisosterism

In medicinal chemistry, replacing Cl with Br is a strategic "bioisosteric switch."
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» Metabolic Stability: The C-Br bond is weaker than C-ClI, but the increased lipophilicity (LogP)
of the Br-analog can improve membrane permeability.

» Binding Affinity: If the binding pocket contains a carbonyl oxygen or aromatic ring, the Br-
analog can gain 1-2 kcal/mol binding energy via halogen bonding, which the Cl-analog
cannot provide effectively.

Metal-Organic Frameworks (MOFs)

o Pore Functionalization: Using 5-Br-IPA allows for post-synthetic modification (PSM). The C-
Br bond is more susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura) than C-Cl,
allowing the MOF pore walls to be functionalized after framework assembly.

e Gas Sorption: The heavier Br atom increases the polarizability of the pore surface, often
enhancing $ \text{CO} 2 $ uptake selectivity over $ \text{N} 2 $ compared to the lighter CI-
analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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